molecular formula C28H29N3O3 B7696030 1-(2-methylbenzoyl)-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]piperidine-4-carboxamide

1-(2-methylbenzoyl)-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]piperidine-4-carboxamide

Cat. No.: B7696030
M. Wt: 455.5 g/mol
InChI Key: OPFJMYFYCSXPBK-VUTHCHCSSA-N
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Description

1-(2-methylbenzoyl)-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a benzoyl group, and a phenylmethoxyphenyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

1-(2-methylbenzoyl)-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O3/c1-21-9-5-7-13-25(21)28(33)31-17-15-23(16-18-31)27(32)30-29-19-24-12-6-8-14-26(24)34-20-22-10-3-2-4-11-22/h2-14,19,23H,15-18,20H2,1H3,(H,30,32)/b29-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFJMYFYCSXPBK-VUTHCHCSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCC(CC2)C(=O)NN=CC3=CC=CC=C3OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(=O)N2CCC(CC2)C(=O)N/N=C/C3=CC=CC=C3OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methylbenzoyl)-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through a series of reactions involving the cyclization of appropriate precursors. The benzoyl group is then introduced via acylation reactions, and the phenylmethoxyphenyl moiety is attached through a condensation reaction with the piperidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rates. The purification process may involve techniques such as recrystallization, chromatography, and distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(2-methylbenzoyl)-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-methylbenzoyl)-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound may be used in biochemical assays to investigate enzyme interactions and cellular processes.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-methylbenzoyl)-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-1-(2-methylbenzoyl)piperidine
  • 1-methyl-4-(4-methylbenzoyl)piperazine
  • 1-(4-ethylbenzoyl)piperazine

Uniqueness

1-(2-methylbenzoyl)-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]piperidine-4-carboxamide is unique due to its specific structural features, such as the combination of the piperidine ring, benzoyl group, and phenylmethoxyphenyl moiety. These features confer distinct chemical and biological properties, making it valuable for various research applications.

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